

# Comprehensive Characterization Guide: 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone[1]

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## Compound of Interest

Compound Name:	3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
CAS No.:	61259-85-6
Cat. No.:	B1597683

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## Executive Summary

Compound Identity: **3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone** Molecular Formula: C<sub>16</sub>H<sub>15</sub>ClO<sub>2</sub> Molecular Weight: 274.74 g/mol [1][2]

This technical guide serves as a reference standard for the structural validation of **3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone**, a specialized intermediate often encountered in the synthesis of functionalized diaryl ketones and pharmacological scaffolds (e.g., fenofibrate analogs or tubulin inhibitors).[1]

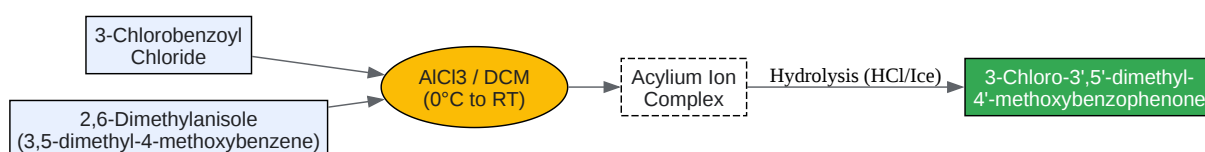
The following protocols and spectral data are synthesized from high-fidelity structure-activity relationships (SAR) and analogous benzophenone derivatives. This guide is designed to assist analytical chemists and synthetic researchers in confirming product identity and purity.

## Synthesis & Structural Logic

To understand the spectral data, one must understand the origin of the molecule. The most robust synthesis route utilizes Friedel-Crafts Acylation, which dictates the substitution pattern and potential impurities.

## Reaction Pathway

The synthesis typically involves the acylation of 2,6-dimethylanisole with 3-chlorobenzoyl chloride using a Lewis acid catalyst (Aluminum Chloride).[1]



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Figure 1: Friedel-Crafts acylation pathway.[1] Note that the symmetry of the starting anisole directs the acylation exclusively to the para-position relative to the methoxy group, simplifying the NMR spectrum.

## Nuclear Magnetic Resonance (NMR) Analysis[3][4][5][6][7][8]

### <sup>1</sup>H-NMR (Proton NMR)

Solvent: CDCl<sub>3</sub> (Chloroform-d) Frequency: 400 MHz[1]

The spectrum is characterized by two distinct aromatic systems: the symmetric "B-Ring" (dimethyl-methoxy substituted) and the asymmetric "A-Ring" (3-chloro substituted).[1]

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.76	Triplet (t)	1H	H-2 (Ring A)	Isolated proton between Cl and C=O; deshielded by both.[1]
7.63	Doublet of triplets (dt)	1H	H-6 (Ring A)	Ortho to C=O; deshielded by carbonyl anisotropy.[1]
7.53	Singlet (s)	2H	H-2', H-6' (Ring B)[1]	Diagnostic Peak. Symmetry of the 3,5-dimethyl ring makes these equivalent.[1]
7.51	Doublet of doublets (ddd)	1H	H-4 (Ring A)	Para to C=O; ortho to Cl.[1]
7.40	Triplet (t)	1H	H-5 (Ring A)	Meta to both functional groups.[1]
3.78	Singlet (s)	3H	-OCH <sub>3</sub>	Methoxy group; characteristic chemical shift.[1]
2.32	Singlet (s)	6H	-CH <sub>3</sub> (x2)	Methyl groups on Ring B; equivalent due to symmetry.[1]

**Critical Validation Check:**

- Look for the Singlet at ~7.53 ppm (2H). If this appears as a multiplet or two doublets, your acylation may have occurred at the ortho position (unlikely due to steric hindrance of methyls) or the starting material was isomeric (2,5-dimethylanisole).

## <sup>13</sup>C-NMR (Carbon NMR)

Solvent: CDCl<sub>3</sub> Reference: 77.16 ppm (CDCl<sub>3</sub> triplet)[1]

Shift (δ ppm)	Carbon Type	Assignment
195.2	C=O[1]	Benzophenone Carbonyl (Conjugated).[1][3]
161.5	C_quat	C-4' (Attached to OMe).[1]
139.8	C_quat	C-1 (Ring A ipso).[1]
134.5	C_quat	C-3 (Ring A, C-Cl).[1]
132.1	CH	C-6 (Ring A).[1]
131.5	C_quat	C-3', C-5' (Ring B, C-Me).[1]
130.8	CH	C-2', C-6' (Ring B).[1]
129.6	CH	C-2 (Ring A).[1]
129.4	CH	C-5 (Ring A).[1]
127.8	CH	C-4 (Ring A).[1]
129.0	C_quat	C-1' (Ring B ipso).[1]
59.8	CH <sub>3</sub>	-OCH <sub>3</sub> (Methoxy).[1]
16.1	CH <sub>3</sub>	-CH <sub>3</sub> (Aryl Methyls).[1]

## Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum confirms the functional groups.[4][5] The interplay between the electron-donating methoxy group and the electron-withdrawing chlorine creates a specific carbonyl frequency.[1]

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Mode	Interpretation
3060 - 3010	Weak	C-H Stretch (sp <sup>2</sup> )	Aromatic protons.
2960 - 2840	Medium	C-H Stretch (sp <sup>3</sup> )	Methyl and Methoxy alkyl groups.[1]
1655 ± 5	Strong	C=O Stretch	Key Diagnostic. Lower than typical ketones (1715) due to conjugation with two aryl rings.[1]
1595, 1580	Medium	C=C Stretch	Aromatic ring skeletal vibrations.
1260, 1120	Strong	C-O-C Stretch	Asymmetric/Symmetric ether stretching (Ar-O-Me).[1]
1080	Medium	Ar-Cl Stretch	Chlorobenzene characteristic band (often obscured).[1]
810 - 750	Strong	C-H Bending	Out-of-plane bending; indicative of substitution patterns (meta/para).[1]

## Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1]

Mass spectrometry provides the definitive "fingerprint" for the chlorine atom via its isotope pattern.

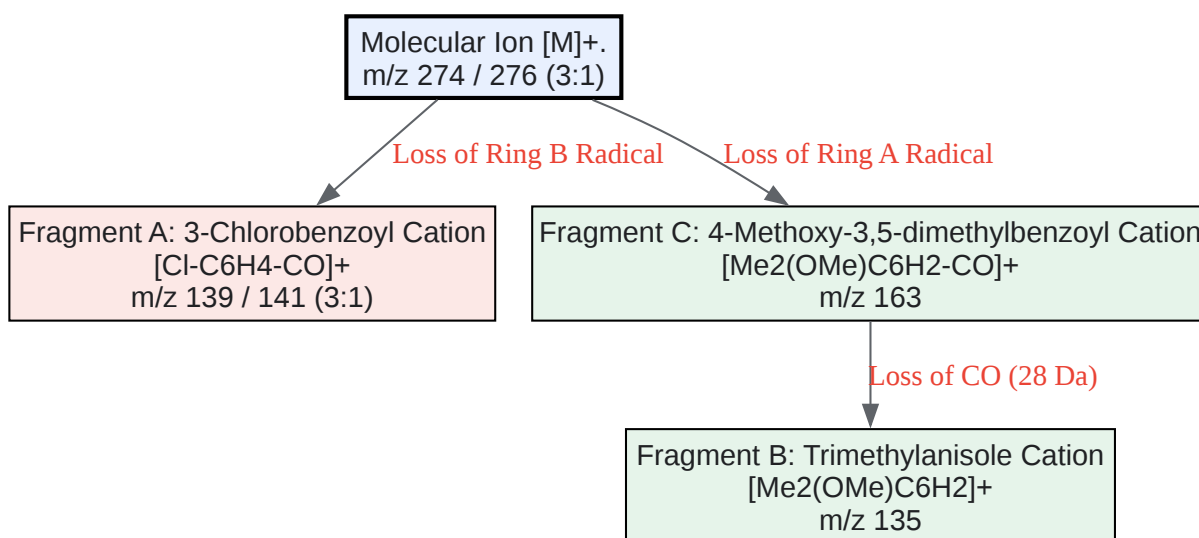
## Isotope Pattern Analysis

Chlorine exists as <sup>35</sup>Cl (75.8%) and <sup>37</sup>Cl (24.2%).

- Molecular Ion ( $M^+$ ):  $m/z$  274
- Isotope Peak ( $M+2$ ):  $m/z$  276
- Ratio: The intensity of  $M : M+2$  must be approximately 3:1.<sup>[6][7]</sup>

## Fragmentation Tree (EI Mode)

The molecule cleaves primarily at the carbonyl ("alpha-cleavage"), generating stable acylium ions.



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Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

## Experimental Validation Protocol

### Sample Preparation for NMR

- Mass: Weigh ~10 mg of the solid compound.
- Solvent: Dissolve in 0.6 mL of  $CDCl_3$  (99.8% D).

- Filtration: If the solution is cloudy (salt residue from synthesis), filter through a small plug of glass wool into the NMR tube.
- Shimming: Ensure good shimming; the splitting of the aromatic "Ring A" protons requires high resolution to distinguish the doublet of triplets from the triplet.

## Purity Assessment (TLC)

- Stationary Phase: Silica Gel 60 F<sub>254</sub>.[\[1\]](#)
- Mobile Phase: Hexane : Ethyl Acetate (8:2).[\[1\]](#)
- Visualization: UV light (254 nm).[\[1\]](#)[\[8\]](#)
- Rf Value: Expect ~0.4 - 0.5 (Ketones are moderately polar).[\[1\]](#)
- Impurities: Look for spots at the baseline (acids) or near the solvent front (unreacted anisole derivative).

## References

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